7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE
Description
7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Properties
IUPAC Name |
7-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-26-18-10-12-24(13-11-18)17-8-6-16(7-9-17)23-22(25)20-14-15-4-3-5-19(27-2)21(15)28-20/h3-9,14,18H,10-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHGSNLKSWGQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxy-4-methoxybenzaldehyde
A widely reported method involves cyclocondensation of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromoacetate under basic conditions:
- Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in dry DMF.
- Add K₂CO₃ (2.5 eq) and heat at 80°C for 12 h.
- Acidify with HCl (6 M) to precipitate 7-methoxybenzofuran-2-carboxylic acid (Yield: 68–72%).
Key Advantages :
Alternative Pd-Catalyzed C–H Arylation
For higher functional group tolerance, Pd(OAc)₂-mediated C–H activation enables direct arylation of benzofuran precursors:
Benzofuran scaffold + Aryl iodide → C3-arylated intermediate
Conditions :
- Pd(OAc)₂ (10 mol%)
- AgOAc (1.5 eq) in CPME at 110°C
- Yields: 75–89% for electron-deficient aryl groups
Preparation of 4-(4-Methoxypiperidin-1-yl)Aniline
Piperidine Functionalization
4-Methoxypiperidine is synthesized via:
- O-Methylation of 4-hydroxypiperidine :
Nitro Reduction to Aniline
Hydrogenate 4-(4-methoxypiperidin-1-yl)nitrobenzene (1.0 eq) under:
Amide Coupling Strategies
CDI-Mediated Activation
Mixed Anhydride Method
For acid-sensitive substrates:
- Generate mixed anhydride with ClCO₂iPr (1.1 eq) and NMM (1.1 eq) in THF at -15°C.
- Couple with aniline derivative (1.0 eq) at 0°C → RT.
Yield : 74%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| CDI Activation | 82 | 98.5 | 100 g | $$ |
| Mixed Anhydride | 74 | 97.2 | 50 g | $$$ |
| HATU Coupling | 89 | 99.1 | 10 g | $$$$ |
Optimal Conditions : CDI method balances cost and efficiency for large-scale synthesis.
Critical Reaction Parameters
Solvent Effects
Temperature Control
- Amide couplings performed at RT to avoid epimerization
- SNAr reactions require >100°C for feasible kinetics
Analytical Characterization Data
NMR Spectroscopy (400 MHz, DMSO-d₆)
High-Resolution Mass Spectrometry
Industrial-Scale Considerations
Cost Drivers
Chemical Reactions Analysis
7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share structural similarities but may differ in their biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like psoriasis and cancer .
Biological Activity
7-Methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antioxidant effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
- Molecular Formula : C22H25N3O3
- Molecular Weight : 379.5 g/mol
- CAS Number : 1797171-41-5
Neuroprotective Effects
Research has demonstrated that derivatives of benzofuran, including this compound, exhibit significant neuroprotective properties. A study conducted on a series of synthesized benzofuran derivatives revealed that certain compounds provided considerable protection against NMDA-induced excitotoxic neuronal damage. Among these, compound 1f (with a -CH3 substitution) showed neuroprotective effects comparable to memantine, a known NMDA antagonist, at a concentration of 30 μM .
Antioxidant Activity
In addition to neuroprotection, the compound has been evaluated for its antioxidant capabilities. The structure-activity relationship studies indicated that specific substitutions on the benzofuran moiety enhance antioxidant activity. For instance, compound 1j, which possesses an -OH substitution at the R3 position, demonstrated significant radical scavenging activity and inhibition of lipid peroxidation in rat brain homogenate .
The mechanism through which this compound exerts its effects appears to involve modulation of neurotransmitter systems and reduction of oxidative stress. The presence of methoxy and piperidine groups may facilitate binding to specific receptors or enzymes involved in neuroprotection and antioxidant defense.
Comparative Data Table
| Compound Name | Neuroprotective Activity | Antioxidant Activity | Key Substituents |
|---|---|---|---|
| This compound | Moderate to high | Significant | -CH3 at R2, -OH at R3 |
| Compound 1f (similar derivative) | Comparable to memantine | Moderate | -CH3 at R2 |
| Compound 1j (similar derivative) | Significant at higher concentrations | High radical scavenging | -OH at R3 |
Case Studies
Several studies have focused on the biological activity of related compounds within the benzofuran class:
- Neuroprotective Study : A study synthesized various benzofuran derivatives and tested their efficacy against NMDA-induced toxicity in primary rat cortical neurons. The results indicated that specific substitutions significantly enhanced neuroprotective effects .
- Antioxidant Evaluation : Another investigation assessed the radical scavenging ability and lipid peroxidation inhibition of these compounds. The findings highlighted the importance of functional groups in enhancing antioxidant properties .
Q & A
Q. What are the established synthetic routes for 7-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide, and how can reaction yields be optimized?
The synthesis typically begins with 7-methoxy-1-benzofuran-2-carboxylic acid, which is activated using coupling agents like 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). The activated intermediate is then reacted with 4-(4-methoxypiperidin-1-yl)aniline to form the carboxamide . To optimize yields:
Q. What analytical techniques are critical for characterizing this compound, and how are they validated?
Key techniques include:
- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) to assess purity (>98%) .
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on methoxy (δ 3.8–4.0 ppm) and benzofuran aromatic protons (δ 6.5–7.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~449.5 g/mol) .
Validation involves comparing results with synthetic standards and reproducibility across triplicate runs.
Q. Which in vitro models are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates.
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, A549) with MTT or resazurin-based protocols .
- Antioxidant assays : Measure radical scavenging (DPPH/ABTS) to evaluate neuroprotective potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) to the benzofuran ring to enhance lipophilicity .
- Piperidine ring variations : Replace 4-methoxypiperidine with morpholine or pyrrolidine to assess steric/electronic effects .
- Bioisosteric replacement : Substitute the carboxamide with tetrazole or sulfonamide groups to improve metabolic stability .
Validate changes via molecular docking against target proteins (e.g., kinases) and in vitro binding assays .
Q. How should discrepancies between in vitro and in vivo pharmacological data be addressed?
- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models. Low oral bioavailability may explain reduced in vivo efficacy .
- Metabolite identification : Use LC-MS to detect phase I/II metabolites that may deactivate the compound .
- Formulation optimization : Develop nanoparticle or liposomal delivery systems to enhance solubility and target engagement .
Q. What computational strategies are used to identify molecular targets and mechanisms?
- Molecular docking : Screen against databases (e.g., PDB) to predict interactions with kinases or GPCRs. Focus on hydrogen bonding with the carboxamide and π-stacking with the benzofuran .
- MD simulations : Simulate ligand-protein complexes for >100 ns to assess binding stability and conformational changes .
- Network pharmacology : Map compound-target-disease networks using tools like STRING or Cytoscape to identify polypharmacology .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
- Dose-response analysis : Test across a wide concentration range (nM–μM) to identify biphasic effects .
- Redox profiling : Measure ROS generation (DCFH-DA assay) under varying oxygen levels.
- Context-dependent assays : Evaluate activity in different cell types (e.g., neuronal vs. cancer cells) to assess tissue-specific behavior .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
